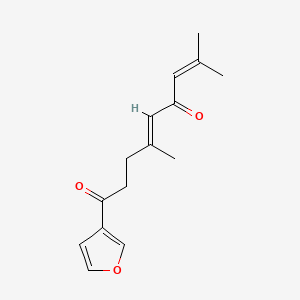

(E)-1,6-Dioxo-isodendrolasin

説明

(E)-1,6-ジオキソ-イソデンドロラシンは、そのユニークな構造と特性で知られる化学化合物です。これは、(E)プレフィックスで示される2つのオキソ基と特定の幾何学的配置の存在によって特徴付けられます。

特性

CAS番号 |

92448-66-3 |

|---|---|

分子式 |

C15H18O3 |

分子量 |

246.30 g/mol |

IUPAC名 |

(4E)-1-(furan-3-yl)-4,8-dimethylnona-4,7-diene-1,6-dione |

InChI |

InChI=1S/C15H18O3/c1-11(2)8-14(16)9-12(3)4-5-15(17)13-6-7-18-10-13/h6-10H,4-5H2,1-3H3/b12-9+ |

InChIキー |

BPECSJWVNSQYFV-FMIVXFBMSA-N |

異性体SMILES |

CC(=CC(=O)/C=C(\C)/CCC(=O)C1=COC=C1)C |

正規SMILES |

CC(=CC(=O)C=C(C)CCC(=O)C1=COC=C1)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(E)-1,6-ジオキソ-イソデンドロラシンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、酸化反応や環化反応を含む一連の変換を受ける特定の出発物質を使用することです。反応条件は、多くの場合、目的の生成物を高収率で高純度で得るために、制御された温度、特定の溶媒、および触媒を必要とします。

工業生産方法

工業環境では、(E)-1,6-ジオキソ-イソデンドロラシンの生産には、大規模な化学反応器と連続フロープロセスが関与する可能性があります。これらの方法は、合成の効率とスケーラビリティを最適化し、品質とコスト効率を確保するように設計されています。高度な分析技術の使用は、反応の進行と製品の品質を監視するために不可欠です。

化学反応の分析

反応の種類

(E)-1,6-ジオキソ-イソデンドロラシンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下でさらに酸化されて、より高い酸化状態の生成物を形成することができます。

還元: 還元反応は、オキソ基をヒドロキシル基または他の還元された形態に変換することができます。

置換: この化合物は、1つ以上の原子が異なる原子または基に置換される置換反応に関与することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。温度、圧力、溶媒の選択などの反応条件は、目的の結果を得るために慎重に制御されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりより高いオキソ化合物が生成される可能性があり、還元によりアルコール誘導体が生成される可能性があります。

科学的研究の応用

(E)-1,6-ジオキソ-イソデンドロラシンは、科学研究で幅広い用途があります。

化学: 有機合成における構成単位として、およびさまざまな化学反応における試薬として使用されます。

生物学: この化合物の反応性により、分子レベルでの生物学的プロセスや相互作用を研究するのに役立ちます。

医学: 医薬品の開発における前駆体としての役割など、その潜在的な治療的用途を探る研究が進行中です。

産業: この化合物は、特定の特性を持つ特殊化学薬品や材料の製造に使用されています。

作用機序

類似の化合物との比較

類似の化合物

(E)-1,6-ジオキソ-イソデンドロラシンに似た化合物には、構造と反応性が類似した他のオキソ含有分子が含まれます。例としては、次のものがあります。

- 異なる置換基を持つ(E)-1,6-ジオキソ-イソデンドロラシンアナログ。

- 類似の幾何学的配置を持つ他のジオキソ化合物。

独自性

(E)-1,6-ジオキソ-イソデンドロラシンを他の類似の化合物と区別するものは、その特定のオキソ基の組み合わせと幾何学的配置であり、これにより独自の反応性と潜在的な用途がもたらされます。さまざまな化学反応を起こす際の汎用性と、さまざまな科学分野における可能性は、その重要性を強調しています。

類似化合物との比較

Similar Compounds

Similar compounds to (E)-1,6-Dioxo-isodendrolasin include other oxo-containing molecules with comparable structures and reactivity. Examples include:

- (E)-1,6-Dioxo-isodendrolasin analogs with different substituents.

- Other dioxo compounds with similar geometric configurations.

Uniqueness

What sets (E)-1,6-Dioxo-isodendrolasin apart from similar compounds is its specific combination of oxo groups and geometric configuration, which confer unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。